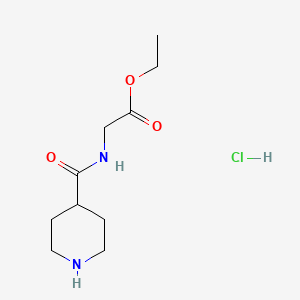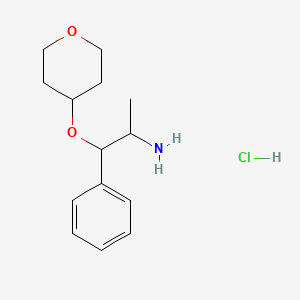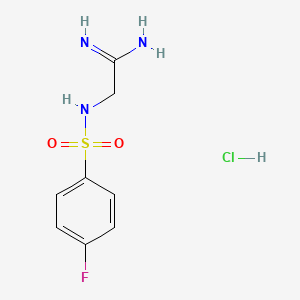
3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
Übersicht
Beschreibung
3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C14H10F3N3 and its molecular weight is 277.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds related to 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile. Studies focus on creating novel compounds with potential industrial, biological, and medicinal properties through multicomponent reactions and investigating their structures using various spectroscopic methods. For instance, a study detailed the synthesis of chromeno[2,3-b]pyridine derivatives, highlighting their potential in various applications due to their promising ADME (absorption, distribution, metabolism, and excretion) properties (Ryzhkova et al., 2023).
Novel Synthetic Routes
Innovative synthetic approaches have been developed for the creation of multifunctional derivatives and intermediates. One study describes the synthesis of a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles, demonstrating the compound's utility in generating diverse heterocyclic compounds (Channapur et al., 2019). Another research effort highlights a multicomponent approach to synthesize chromeno[2,3-b]pyridines, emphasizing the method's efficiency and the potential biomedical applications of the produced compounds (Elinson et al., 2018).
Chemical Properties and Reactions
Studies also delve into the chemical properties and reactivity of related compounds. For example, research into the synthesis and chemical properties of 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones from similar ketones and N-acylglycines showcases the reactivity of trifluoromethyl-containing pyran-2-ones and their potential in synthesizing novel compounds (Gerus et al., 2005).
Antimicrobial Activity
Additionally, the synthesis and evaluation of novel compounds for antimicrobial activity have been reported. For instance, a study on the synthesis of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones assessed their antibacterial and antifungal properties, contributing valuable insights into the development of new antimicrobial agents (Elgemeie et al., 2017).
Eigenschaften
IUPAC Name |
3-(benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)11-6-12(13(7-18)20-9-11)19-8-10-4-2-1-3-5-10/h1-6,9,19H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKPQWWEOHYLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


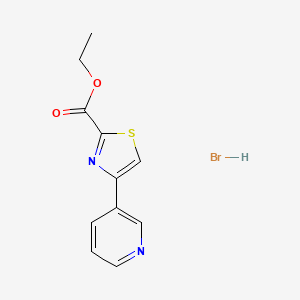
![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)
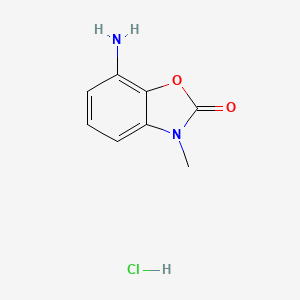

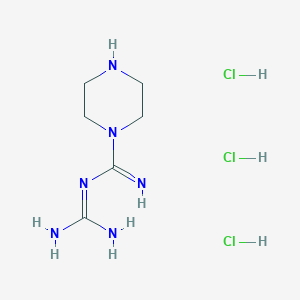
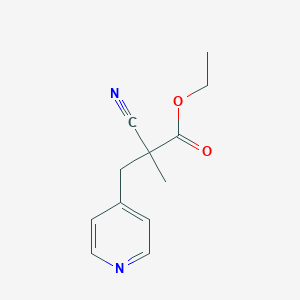
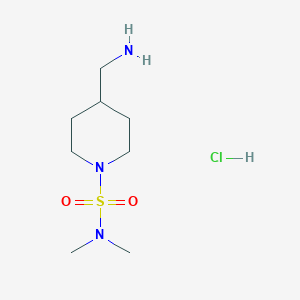


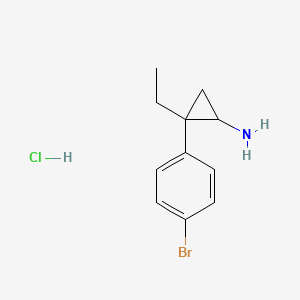
![3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378635.png)
